Omeprazole (sodium)

Description

Chemical Structure and Properties

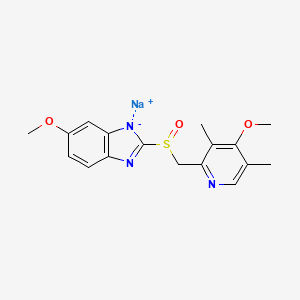

Omeprazole sodium possesses the systematic chemical name sodium 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazol-1-ide. The compound exhibits the molecular formula C17H18N3NaO3S with a molecular weight of 367.40 daltons. This benzimidazole derivative contains a tricoordinated sulfinyl sulfur atom arranged in a pyramidal structure, which enables the existence of stereoisomeric forms. The molecular architecture includes a methoxy-substituted benzimidazole ring system connected through a sulfinyl linkage to a pyridine moiety bearing methoxy and dimethyl substituents.

The compound crystallizes as a white to light yellow hygroscopic powder that demonstrates considerable stability under appropriate storage conditions. Physical characterization reveals a melting point range of 227.0 to 231.0 degrees Celsius, with the compound exhibiting light sensitivity and requiring storage under inert atmospheric conditions. The specific rotation of omeprazole sodium ranges from +48.0 to +52.0 degrees when measured at a concentration of 0.3 in water, indicating the chiral nature of the molecule.

Nomenclature and Registry Information

The compound is registered under Chemical Abstracts Service number 95510-70-6, which serves as the primary identifier for omeprazole sodium in chemical databases. Alternative nomenclature includes the designation as sodium salt of 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)benzimidazole. International pharmaceutical regulatory bodies have assigned the Unique Ingredient Identifier KV03YZ6QLW for tracking and documentation purposes.

Trade name designations for omeprazole sodium include Losec Sodium, reflecting its pharmaceutical market applications. The compound also appears in pharmaceutical literature under various developmental codes and research designations, including H 168/68 sodium and related alphanumeric identifiers used during clinical development phases.

Solubility and Chemical Behavior

Omeprazole sodium demonstrates enhanced aqueous solubility compared to the free base form, with a water solubility of approximately 14,000 milligrams per liter at 25 degrees Celsius. The compound exhibits free solubility in water and ethanol, with additional solubility in propylene glycol. This enhanced solubility profile represents a significant improvement over the parent omeprazole compound, enabling intravenous formulation development and improved bioavailability characteristics.

The chemical stability of omeprazole sodium varies significantly with environmental conditions, particularly hydrogen ion concentration levels. The compound demonstrates enhanced stability at neutral and slightly alkaline conditions but undergoes rapid acid-catalyzed activation at lower hydrogen ion concentration values. This property underlies the mechanism of selective activation within the acidic environment of gastric parietal cells.

Historical Development and Discovery

Early Research and Timoprazole Foundation

The development of omeprazole sodium traces its origins to the late 1970s when evidence emerged regarding the critical role of the gastric hydrogen potassium adenosine triphosphatase enzyme in acid secretion. Initial research focused on timoprazole, a pyridylmethylsulfinyl benzimidazole compound that demonstrated remarkable antisecretory activity despite its simple chemical structure. Timoprazole research revealed that substituted benzimidazoles could effectively inhibit acid secretion regardless of stimulation pathway, suggesting a fundamental mechanism involving the final common pathway of acid production.

However, timoprazole studies uncovered significant limitations, including thyroid gland enlargement due to iodine uptake inhibition and thymus gland atrophy. These findings necessitated structural modifications to eliminate toxic effects while preserving antisecretory efficacy. Literature searches identified substituted mercapto-benzimidazoles that avoided iodine uptake interference, leading to successful toxicity elimination through strategic molecular modifications.

Omeprazole Discovery and Development

The breakthrough discovery of omeprazole occurred in 1979 as a derivative of timoprazole, representing the first compound in the revolutionary proton pump inhibitor class. Swedish pharmaceutical company AB Hässle, part of Astra AB, achieved this milestone through systematic optimization of benzimidazole substitution patterns. The addition of 5-methoxy substitution to the benzimidazole moiety provided dramatically improved stability at neutral hydrogen ion concentrations while maintaining rapid activation under acidic conditions.

Clinical development proceeded rapidly following the initial discovery, with an Investigational New Drug application filed in 1980 and Phase III human trials commencing in 1982. The compound demonstrated clear clinical superiority over existing histamine H2 receptor antagonists, establishing a new therapeutic paradigm for acid-related disorders. European market introduction occurred in 1988 under the brand name Losec, followed by United States approval in 1990 as Prilosec.

Position in Proton Pump Inhibitor Class

Foundational Role in Therapeutic Class

Omeprazole sodium occupies a unique position as the founding member of the proton pump inhibitor therapeutic class, establishing the fundamental pharmacological principles that define this category of medications. The compound's mechanism of action involves irreversible inhibition of the gastric hydrogen potassium adenosine triphosphatase enzyme system, representing a novel therapeutic approach that superseded previous acid suppression strategies. This mechanism provides profound and prolonged gastric acid reduction through covalent binding to the proton pump, distinguishing it from competitive inhibition approaches used by earlier therapeutic agents.

The clinical introduction of omeprazole in 1989 marked the beginning of a new era in gastroenterology, with subsequent proton pump inhibitor development building upon the foundational principles established by this pioneering compound. All subsequently developed proton pump inhibitors share the core mechanism of irreversible enzyme inhibition, though individual compounds differ in pharmacokinetic properties, metabolism pathways, and specific molecular interactions.

Comparative Analysis Within Class

The proton pump inhibitor class encompasses six compounds approved by the Food and Drug Administration as of 2015, including omeprazole, esomeprazole, lansoprazole, dexlansoprazole, pantoprazole, and rabeprazole. While all members demonstrate similar efficacy in treating acid-related disorders, subtle differences exist in pharmacokinetic profiles, drug interaction potential, and metabolic pathways. Omeprazole and its sodium salt formulation remain among the most extensively studied and widely prescribed options within this therapeutic class.

Esomeprazole represents the S-enantiomer of omeprazole and received Food and Drug Administration approval in 2001. This development highlighted the importance of stereochemistry in proton pump inhibitor design and provided insights into optimizing therapeutic efficacy through enantiomeric selectivity. Lansoprazole, approved in 1995, was developed by Takeda Pharmaceutical and offered alternative pharmacokinetic characteristics while maintaining the core mechanism of action. Pantoprazole, developed by Byk Gulden and approved in 2000, emphasized reduced drug interaction potential and intravenous formulation capabilities.

Therapeutic Impact and Clinical Significance

Proton pump inhibitors, led by omeprazole and its sodium salt formulation, have achieved widespread adoption among healthcare providers due to their superior acid suppression capabilities compared to histamine H2 receptor antagonists and other earlier therapeutic approaches. Clinical studies consistently demonstrate healing rates of 90-94% for erosive esophagitis across the proton pump inhibitor class, with no significant differences in overall therapeutic outcomes between individual compounds.

The development of omeprazole sodium specifically addressed the need for intravenous administration in critically ill patients and those unable to tolerate oral medications. This formulation became the first marketed proton pump inhibitor available for intravenous use, expanding therapeutic applications to critical care settings and emergency situations. The enhanced solubility and stability characteristics of the sodium salt formulation have maintained its clinical relevance despite the subsequent introduction of additional proton pump inhibitor options.

| Proton Pump Inhibitor | Approval Year | Key Characteristics |

|---|---|---|

| Omeprazole | 1989 | First in class, established mechanism |

| Lansoprazole | 1995 | Alternative pharmacokinetics |

| Rabeprazole | 1999 | Rapid onset characteristics |

| Pantoprazole | 2000 | Reduced drug interactions |

| Esomeprazole | 2001 | S-enantiomer of omeprazole |

| Dexlansoprazole | 2009 | Extended-release formulation |

The proton pump inhibitor class, anchored by omeprazole and its sodium salt formulation, represents one of the most significant therapeutic advances in gastroenterology during the late twentieth century. These compounds have become the standard of care for acid-related disorders and continue to serve as the primary therapeutic intervention for conditions requiring profound gastric acid suppression. The success of omeprazole sodium and related compounds has established proton pump inhibitors among the most widely prescribed medications globally, with their presence on the World Health Organization's List of Essential Medicines reflecting their fundamental importance in modern medical practice.

Properties

IUPAC Name |

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXPMWYHEBGTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Synthesis

The foundational synthesis of omeprazole sodium involves the reaction of 5-methoxy-2-mercaptobenzimidazole with a pyridinylmethyl Grignard reagent. As detailed in patent literature, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is treated with magnesium anthracene in tetrahydrofuran (THF) to form a Grignard complex. This intermediate reacts with the benzimidazole derivative to yield the sulfide precursor, which is subsequently oxidized to the sulfoxide moiety—the active form of omeprazole. Critical to this step is the use of oxidants such as peracetic acid or hydrogen peroxide in the presence of catalysts like ammonium molybdate, achieving yields exceeding 85%.

A novel variation employs heteropolyacids (e.g., H$$3$$PW$${12}$$O$$_{40}$$) as green catalysts for sulfide-to-sulfoxide conversion, enhancing selectivity and reducing byproducts. This method, conducted at 40–50°C in aqueous ethanol, achieves a 92% conversion rate while maintaining pH stability between 8.5 and 9.5.

Catalytic Oxidation Methods

Asymmetric synthesis is pivotal for producing enantiomerically pure omeprazole sodium. Using titanium(IV) isopropoxide and diethyl-D-tartrate as chiral ligands, the sulfide intermediate undergoes oxidation with cumene hydroperoxide to yield the (S)-configured sulfoxide (esomeprazole). Subsequent recrystallization with L(+)-mandelic acid isolates the desired enantiomer, which is then converted to the sodium salt via reaction with sodium hydroxide in isopropyl alcohol. Chiral HPLC analyses confirm optical purity exceeding 99.9% for this route.

Crystallization and Polymorphic Control

Crystalline Form B Synthesis

Omeprazole sodium exists in multiple polymorphs, with Form B being the most thermodynamically stable. Patent EP0991641B1 outlines its preparation by dissolving omeprazole in isopropanol-water (9:1 v/v) and adding aqueous sodium hydroxide at 25°C. Seeding with Form B crystals induces crystallization, followed by cooling to 5°C and filtration. X-ray powder diffraction (XRPD) analysis confirms Form B’s distinct peaks at d-values of 9.8 Å (vs), 6.7 Å (s), and 3.37 Å (w), distinguishing it from the hydrate-rich Form A.

Table 1: XRPD Characteristics of Omeprazole Sodium Forms

| Form | d-Values (Å) | Relative Intensity |

|---|---|---|

| B | 9.8, 6.7, 3.37 | vs, s, w |

| A | 10.2, 5.1, 4.3 | m, m, w |

Solvent-Mediated Recrystallization

Recrystallization from ethanol-water (8:2 v/v) at reduced temperatures (0–5°C) yields Form B with >98% purity. FT-IR spectra of Form B show characteristic bands at 1,250 cm$$^{-1}$$ (sulfoxide S=O stretch) and 1,050 cm$$^{-1}$$ (pyridinyl C-N vibration).

Formulation Strategies and Stabilization

Lyophilized Parenteral Formulations

CN102525965B discloses a lyophilized omeprazole sodium composition using disodium edetate (0.2% w/v) as a stabilizer. The formulation maintains pH 10.5–10.6 pre-lyophilization and 10.2–10.5 post-reconstitution, critical for preventing degradation. Accelerated stability studies (60°C/10 days) show <3% degradation when tartrate buffers are employed.

Table 2: Stability of Omeprazole Sodium Formulations

| Stabilizer | Initial pH | Post-Lyophilization pH | 10-Day Content Retention |

|---|---|---|---|

| Disodium edetate | 10.57 | 10.22 | 97.7% |

| Sodium tartrate | 10.54 | 10.52 | 100.4% |

Oral Suspension Preparation

For pediatric use, omeprazole sodium oral suspension (1–2 mg/mL) is compounded by dissolving omeprazole in sodium bicarbonate (50 mL purified water) and adjusting to volume. Refrigeration (2–8°C) and light-protected packaging extend the beyond-use date to 45 days, with quality control assays confirming pH (9.0–10.5), specific gravity (1.01–1.03), and active content (95–105%).

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (280 nm) quantifies omeprazole sodium using a C18 column and mobile phase of acetonitrile-phosphate buffer (pH 7.4). Validation studies report a linear range of 0.1–10 mg/mL (R$$^2$$ > 0.999) and precision (RSD < 1.5%).

X-Ray Powder Diffraction (XRPD)

XRPD remains the gold standard for polymorph identification. Form B’s unique diffraction pattern ensures batch-to-batch consistency, with deviations >2θ indicating impurity.

Chemical Reactions Analysis

Types of Reactions: Omeprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Peroxyacetic acid is commonly used as an oxidizing agent in the synthesis of omeprazole sodium.

Reduction: Specific reducing agents are not typically involved in the preparation of omeprazole sodium.

Substitution: The synthesis involves nucleophilic substitution reactions where the pyridinylmethylthio group is introduced.

Major Products: The primary product of these reactions is omeprazole sodium itself, with hydroxyomeprazole and the corresponding carboxylic acid identified as metabolites .

Scientific Research Applications

Pharmacological Overview

Omeprazole, including its sodium variant, functions by inhibiting the proton pump in gastric parietal cells, leading to a reduction in gastric acid secretion. This mechanism makes it effective for treating conditions such as:

- Gastroesophageal reflux disease (GERD)

- Peptic ulcers

- Erosive esophagitis

- Helicobacter pylori eradication

- Pathologic hypersecretory conditions .

Treatment of Gastroesophageal Reflux Disease (GERD)

Omeprazole is used to treat GERD and its associated symptoms, including heartburn and regurgitation. Its sodium formulation allows for rapid absorption and onset of action compared to traditional delayed-release formulations. The immediate-release form is particularly beneficial for patients requiring quick relief from acid-related symptoms .

Management of Peptic Ulcers

Omeprazole is indicated for the treatment of active duodenal ulcers and benign gastric ulcers. It promotes healing by reducing gastric acidity, which facilitates mucosal recovery . Additionally, it plays a crucial role in the eradication of Helicobacter pylori when used in combination therapy .

Prevention of Upper Gastrointestinal Bleeding

The sodium bicarbonate formulation of omeprazole has been approved for use in critically ill patients to reduce the risk of upper gastrointestinal bleeding. This application is particularly significant in hospital settings where patients are at increased risk due to stress-related mucosal disease .

Recent Research Findings

Recent studies have focused on the pharmacokinetics and bioequivalence of omeprazole formulations. A notable study evaluated the effects of CYP2C19 gene polymorphisms on the pharmacokinetics of omeprazole/sodium bicarbonate dry suspension. The findings suggested that genetic variations can influence drug metabolism and efficacy, highlighting the importance of personalized medicine in PPI therapy .

Drug Delivery Innovations

Innovations in drug delivery systems have enhanced the efficacy and safety profile of omeprazole. For instance:

- Immediate-Release Formulations : The development of immediate-release omeprazole/sodium bicarbonate has shown improved absorption rates compared to traditional formulations, providing faster relief from symptoms .

- Polymer-Based Systems : Research into polymer interactions has led to novel formulations that improve stability and bioavailability. Studies have demonstrated that specific drug-polymer interactions can optimize release profiles and enhance therapeutic outcomes .

| Application | Indications | Formulation Type |

|---|---|---|

| Treatment of GERD | Heartburn, regurgitation | Immediate-release |

| Management of Peptic Ulcers | Active duodenal ulcer, benign gastric ulcer | Delayed-release |

| Prevention of Upper GI Bleeding | Critically ill patients | Sodium bicarbonate formulation |

| Eradication of H. pylori | Combination therapy with antibiotics | Various formulations |

Case Studies

-

Immediate-Release Omeprazole/Sodium Bicarbonate :

A clinical trial assessed the efficacy of this formulation in patients with GERD. Results indicated a significant reduction in symptom severity within 24 hours compared to delayed-release formulations . -

Pharmacogenetic Study :

A study involving 40 healthy subjects examined how CYP2C19 polymorphisms affect omeprazole pharmacokinetics. Variability in drug metabolism was observed, suggesting tailored dosing may enhance treatment efficacy for individuals based on genetic factors .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Esomeprazole

Chemical Structure : Esomeprazole is the (S)-enantiomer of omeprazole, offering improved pharmacokinetics due to reduced first-pass metabolism and higher bioavailability .

Efficacy : In a multicenter study comparing esomeprazole and omeprazole sodium for peptic ulcer bleeding, both demonstrated similar efficacy, but esomeprazole showed a trend toward better safety at lower doses .

Pharmacokinetics :

| Parameter | Omeprazole Sodium | Esomeprazole |

|---|---|---|

| Bioavailability | ~30–40% | ~64–90% |

| Half-life (hours) | 0.5–1.5 | 1.3–1.7 |

| Plasma Protein Binding | ~95% | ~97% |

Esomeprazole’s stereoselective metabolism results in prolonged acid suppression compared to omeprazole sodium .

Comparison with Pantoprazole

Chemical Stability : Pantoprazole is more stable at neutral pH than omeprazole sodium, reducing the need for enteric coating in oral formulations .

Clinical Efficacy : A meta-analysis of 15 randomized controlled trials (RCTs) found pantoprazole sodium and omeprazole to have comparable healing rates for duodenal ulcers (87.2% vs. 84.5%, respectively). However, pantoprazole exhibited fewer drug interactions due to its distinct cytochrome P450 metabolism pathway .

Safety : Adverse event rates were similar, but pantoprazole had a marginally lower incidence of headaches (2.1% vs. 3.5%) .

Comparison with Rabeprazole

Onset of Action : Rabeprazole achieves faster acid suppression (within 1 hour) compared to omeprazole sodium (2–4 hours) due to higher pKa and rapid activation .

Clinical Outcomes : In a European multicenter RCT, rabeprazole 20 mg and omeprazole 20 mg showed equivalent ulcer healing rates (91% vs. 89%) after 4 weeks. However, rabeprazole provided faster symptom relief (e.g., pain reduction by Day 3) .

Comparison with Ilaprazole

Potency: Ilaprazole sodium, a newer PPI, has a longer half-life (~6.8 hours) and requires once-daily dosing. In a Phase III trial, ilaprazole (10 mg) demonstrated non-inferiority to omeprazole sodium (40 mg) in treating peptic ulcer bleeding, with fewer adverse events (8.2% vs. 12.7%) .

Analytical Methods and Detection

Omeprazole sodium is often quantified using TLC-densitometry or HPLC. Key comparisons include:

| Method | LOD (µg/spot) | LOQ (µg/spot) | Advantages |

|---|---|---|---|

| TLC-Densitometry | 0.009 | 0.04 | Cost-effective, no HPLC required |

| HPLC-UV | 0.02 | 0.06 | Higher sensitivity |

While HPLC is more sensitive, TLC-densitometry is practical for simultaneous quantification of omeprazole sodium and diclofenac sodium in combined formulations .

Formulation and Solubility

Omeprazole sodium’s solubility (50 mg/mL in water) makes it suitable for intravenous use. Comparatively, omeprazole free base requires alkaline solutions for stabilization. Buccal formulations of omeprazole sodium with magnesium oxide show 13% bioavailability in preclinical models, though stability in saliva remains challenging .

Q & A

Q. Example Table: Impurity Limits (EP 6.0)

| Impurity | Maximum Allowable Limit (%) |

|---|---|

| A | 0.15 |

| B | 0.10 |

| D | 0.20 |

| E | 0.10 |

| Source: European Pharmacopoeia 6.0 |

How should researchers conduct a literature review to identify gaps in Omeprazole sodium’s pharmacological studies?

- Database Selection : Use MEDLINE (PubMed), EMBASE, and Scopus, restricting to English, Spanish, and Portuguese studies .

- Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., "How does omeprazole sodium’s stability compare between intravenous and infusion routes?" .

- Gap Analysis : Synthesize findings on understudied areas like long-term stability in biologic matrices or pediatric formulations .

What quality control standards are critical for Omeprazole sodium formulation?

Advanced Research Questions

How can researchers resolve contradictions in Omeprazole sodium’s pharmacokinetic data across studies?

- Meta-Analysis : Pool data from systematic reviews, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables like administration routes or excipient interactions .

- Dose-Response Modeling : Use nonlinear mixed-effects models (NONMEM) to reconcile discrepancies in bioavailability studies .

What experimental designs are optimal for evaluating Omeprazole sodium’s stability under different administration routes?

Q. Example Table: Stability in Infusion Solutions

| Time (h) | pH | % Remaining (UV) |

|---|---|---|

| 0 | 9.0 | 100.0 |

| 3 | 8.8 | 92.4 |

| 6 | 8.5 | 85.1 |

| Source: Stability study data |

How can impurity profiling of Omeprazole sodium be enhanced using advanced chromatographic techniques?

- LC-MS/MS : Couple HPLC with triple quadrupole MS for structural elucidation of unknown impurities (e.g., sulfonic acid derivatives) .

- Forced Degradation Studies : Expose samples to heat, light, and oxidative stress to identify degradation pathways .

What regulatory considerations are essential for developing generic Omeprazole sodium formulations?

- Bioequivalence Studies : Conduct crossover trials comparing Cₘₐₓ and AUC to reference listed drugs (RLDs) under fasting conditions .

- Pharmaceutical Equivalence : Match excipient ratios and dissolution profiles (e.g., ≥85% release in 30 minutes at pH 6.8) .

How can FAIR principles (Findable, Accessible, Interoperable, Reusable) be applied to Omeprazole sodium research data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.